molecular formula C18H17N5O3S2 B10876971 2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide CAS No. 889949-55-7

2-(4-methoxyphenyl)-N'-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide

Cat. No.: B10876971
CAS No.: 889949-55-7
M. Wt: 415.5 g/mol
InChI Key: RXZNIMAOHWJUHJ-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide is a complex organic compound featuring a combination of aromatic, heterocyclic, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiadiazole Ring: This step involves the cyclization of a thiosemicarbazide derivative with a pyridine carboxylic acid under acidic conditions to form the 1,3,4-thiadiazole ring.

    Acylation Reaction: The thiadiazole compound is then acylated using an appropriate acyl chloride to introduce the sulfanylacetyl group.

    Hydrazide Formation: The final step involves the reaction of the acylated thiadiazole with 4-methoxyphenylhydrazine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazole ring.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its hydrazide moiety is known to interact with various enzymes, making it a potential inhibitor for certain diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural versatility allows for a wide range of applications in material science.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide group can form covalent bonds with enzyme active sites, inhibiting their activity. Additionally, the thiadiazole ring can interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide: Unique for its combination of a methoxyphenyl group and a thiadiazole ring.

    2-(4-chlorophenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.

    2-(4-nitrophenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide: Contains a nitrophenyl group, which can affect its reactivity and biological activity.

Uniqueness

The uniqueness of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, while the thiadiazole ring provides stability and reactivity.

This detailed overview should provide a comprehensive understanding of 2-(4-methoxyphenyl)-N’-({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)acetohydrazide, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

889949-55-7

Molecular Formula

C18H17N5O3S2

Molecular Weight

415.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C18H17N5O3S2/c1-26-14-4-2-12(3-5-14)10-15(24)20-21-16(25)11-27-18-23-22-17(28-18)13-6-8-19-9-7-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25)

InChI Key

RXZNIMAOHWJUHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(S2)C3=CC=NC=C3

Origin of Product

United States

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